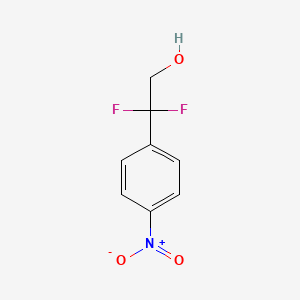

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

2,2-difluoro-2-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10,5-12)6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2 |

InChI Key |

QGWMXAGHODOIPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 2 4 Nitrophenyl Ethan 1 Ol and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to 2,2-Difluoroethanols

The construction of the carbon framework of 2,2-difluoroethanols is a critical step in their synthesis. Several methodologies have been developed to achieve this, each with its own advantages and specific applications.

Reductive Transformations: Conversion of Carbonyl Precursors to the Alcohol Functionality

One common strategy involves the reduction of a carbonyl precursor, such as a ketone or an ester, to the corresponding alcohol. For instance, the hydrogenation of ethyl difluoroacetate (B1230586) can yield 2,2-difluoroethanol (B47519). chemicalbook.com This method is effective for producing the alcohol functionality from a readily available carbonyl compound. The reduction of difluoroacetyl arenes is another pathway to produce 2,2-difluoroethanols.

A study on the synthesis of 2,2-difluoroethanol involved the use of a CuO-ZnO-BaO/CNT catalyst for the hydrogenation of ethyl difluoroacetate. chemicalbook.com The reaction, conducted at 110°C and 2MPa of hydrogen pressure for 4 hours, resulted in a 93.3% yield of 2,2-difluoroethanol with 99% purity. chemicalbook.com

Nucleophilic Additions of Difluorinated Synthons to Aldehydes and Ketones

Nucleophilic addition reactions are a cornerstone of organic synthesis, and they play a vital role in the formation of 2,2-difluoroethanols. libretexts.orgdiva-portal.orglibretexts.orgmasterorganicchemistry.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The rate of this addition is influenced by both steric and electronic factors; aldehydes generally react more readily than ketones due to less steric hindrance. libretexts.org

The generation and reaction of difluoromethyl anions are key to this approach. chemrxiv.org These anions, acting as nucleophiles, can add to aldehydes and ketones to form the desired difluoroethanol skeleton. The stability and reactivity of the difluoromethyl anion are crucial for the success of these reactions. Recent research has focused on taming the reactivity of the difluoromethyl anion, for instance, by using flow microreactors, to enable a wider range of functional group transformations. chemrxiv.org

The addition of trifluoromethyltrimethylsilane to acylsilanes can generate difluoroenoxysilanes, which are versatile intermediates. These can then react with various electrophiles in a one-pot procedure to yield functionalized gem-difluoro compounds. researchgate.net

Hydroxymethylation Reactions Involving Difluoroenolates and Difluorobenzyl Carbanions

Hydroxymethylation provides a direct route to introduce a hydroxymethyl group (-CH2OH) onto a substrate. In the context of 2,2-difluoroethanol synthesis, this involves the reaction of difluoroenolates or difluorobenzyl carbanions with a source of formaldehyde (B43269).

A method for the in situ generation of formaldehyde from dimethylsulfoxide, bromine, and cesium carbonate has been developed for reactions with difluoroenolates and difluorobenzyl carbanions. rsc.orgresearchgate.net This process allows for the controlled hydroxymethylation to produce 2,2-difluoroethanols. rsc.orgresearchgate.net Furthermore, this method can be adapted to produce deuterated analogs, such as 2,2-difluoro-1,1-deuteroethanols, by using deuterated formaldehyde. rsc.org

The generation of α,α-difluorobenzyl carbanions can be achieved through the cleavage of carbon-carbon bonds under mild conditions using potassium carbonate. researchgate.net These carbanions can then react with aldehydes to form difluoromethylbenzenes, which are precursors to the target alcohol. researchgate.net

Fluorination Approaches in the Synthesis of Difluoroethanols

The introduction of the two fluorine atoms onto the same carbon is a defining feature of these molecules. Various fluorination techniques have been developed to achieve this transformation efficiently and selectively.

Direct and Indirect Difluorination Techniques

Direct difluorination involves the direct introduction of two fluorine atoms into a molecule. One approach is the photocatalytic α-difluoroalkylation of β-ketoesters using phase-transfer catalysis. rsc.org This method can create quaternary stereocenters, although it may face challenges with racemic background reactions. rsc.org Another direct method involves the fluorination of β-keto esters using reagents like Selectfluor®, sometimes in the presence of a catalyst. researchgate.net

Indirect methods often involve the transformation of other functional groups into the difluoromethylene group. For example, the fluorination of benzylic C(sp3)–H bonds can be achieved through various catalytic systems. beilstein-journals.orgd-nb.infoorganic-chemistry.org Some methods allow for selective mono- or difluorination by adjusting reaction conditions. beilstein-journals.orgd-nb.info For instance, using potassium persulfate and Selectfluor, one can control the degree of fluorination of benzylic positions. beilstein-journals.orgd-nb.info

The use of N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has been shown to be effective for the difluorination of heterobenzylic C–H bonds in N-heterocycles. rsc.org

Deoxyfluorination Methods for Introducing the Difluoromethyl Group

Deoxyfluorination is a powerful technique for converting hydroxyl or carbonyl groups into fluorides. thieme-connect.comcolab.wsresearchgate.net In the synthesis of difluoroethanols, this typically involves the reaction of a ketone or a β-keto ester with a deoxyfluorinating agent. rsc.orgthieme.dethieme-connect.com

A variety of deoxyfluorinating reagents are available, each with its own reactivity and substrate scope. organic-chemistry.org Diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly used for converting ketones to gem-difluorides. rsc.orgorganic-chemistry.org Sulfur tetrafluoride (SF4) is a more reactive agent that can be used for the deoxofluorination of β-keto esters, particularly on a larger scale. thieme.dethieme-connect.com More recent developments have introduced reagents like PyFluor and PhenoFluor, which offer advantages in terms of stability and functional group tolerance. thieme-connect.comacs.org

The deoxyfluorination of aromatic aldehydes can be achieved using XtalFluor-E at room temperature, offering a broad functional group tolerance, including nitro groups and esters. thieme-connect.com

Fragmentation-Based Synthetic Pathways to Difluoromethylated Arenes

The synthesis of difluoromethylated arenes, a core structural motif of the target compound, can be achieved through elegant fragmentation strategies. These methods hinge on the controlled cleavage of specific bonds to generate highly reactive intermediates.

Generation of α,α-Difluorobenzyl Carbanions via Controlled Carbon-Carbon Bond Cleavage

A significant challenge in organic synthesis is the selective cleavage of stable carbon-carbon bonds. nih.gov However, methodologies that achieve this control can provide access to valuable and often unexplored reactivity. nih.gov A mild and effective process has been developed to generate α,α-difluorobenzyl carbanions through the controlled fragmentation of specific precursors, exploiting the release of trifluoroacetate (B77799). nih.govfigshare.comacs.org

This reaction is initiated by a mild base, such as potassium carbonate, which represents a notable improvement over earlier protocols that required strong bases. nih.govacs.org The process is particularly effective for generating carbanions from electron-deficient aromatic rings, such as those bearing a nitro group. nih.govresearchgate.net These mildly generated α,α-difluorobenzyl carbanions are potent nucleophiles that can subsequently react with various electrophiles, including aldehydes, to form new carbon-carbon bonds and create derivatives of difluoromethylbenzenes. nih.govacs.orgresearchgate.net This method provides a powerful tool for constructing complex molecules like 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol, where the α,α-difluorobenzyl carbanion derived from a nitrophenyl precursor would react with formaldehyde. Additionally, α-Aryl-α,α-difluoroacetophenones (DFAPs) have been identified as another class of reagents that can generate difluorobenzyl carbanions via in situ C-C bond cleavage for subsequent reactions. rsc.org

Role of Pentafluoro-gem-diols as Precursors in Fragmentation Processes

Pentafluoro-gem-diols have emerged as crucial precursors for generating the reactive intermediates needed in these fragmentation pathways. nih.govolemiss.edu These diols serve as a source for synthesizing a variety of valuable fluorinated molecules. olemiss.edu In the context of the fragmentation strategy, a pentafluoro-gem-diol attached to an electron-deficient aromatic ring is the starting point for generating the α,α-difluorobenzyl carbanion. nih.gov

For instance, the para-nitrophenyl (B135317) pentafluoro-gem-diol is the specific precursor that undergoes C-C bond cleavage to release trifluoroacetate and form the corresponding α,α-difluoro-(4-nitrophenyl)methyl carbanion. nih.gov The synthetic utility of these diols is a central theme in the development of new methods for creating complex fluorinated structures. nih.govolemiss.edu Research has demonstrated their role in producing not only difluoroethanols but also other valuable compounds like difluoro-β-amino ketones and pentafluoroisopropanols. olemiss.edu The transient nature of intermediates derived from pentafluoro-gem-diols, such as pentafluorohemiketals formed in the presence of alcohols, has also been studied to better control and harness their reactivity for assembling intricate fluorinated molecules. nih.govx-mol.com

Chemoenzymatic and Stereoselective Synthesis Approaches for Difluorinated Nitro Alcohols

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis. nih.govresearchgate.net These approaches are particularly well-suited for creating chiral molecules like this compound.

A plausible and effective chemoenzymatic route involves a two-step process. The first step is a chemical synthesis to create a prochiral ketone precursor. nih.govresearchgate.net The second, crucial step involves the stereoselective reduction of the carbonyl group to the corresponding chiral alcohol using an enzyme. nih.govresearchgate.net Alcohol dehydrogenases (ADHs), such as the one from Lactobacillus kefir, have proven highly effective for this transformation, yielding products with excellent enantiomeric excess (95–>99%) and high yields. nih.govresearchgate.net

This strategy allows for the synthesis of specific enantiomers, which is critical for pharmacological applications. researchgate.net While direct enzymatic synthesis of this compound is not explicitly detailed, analogous chemoenzymatic syntheses of other α-fluorinated secondary alcohols and chiral β-nitroalcohols demonstrate the power and applicability of this methodology. nih.govresearchgate.net For example, chiral β-nitroalcohols, which are key building blocks for pharmaceuticals, are synthesized using biocatalytic methods that offer a clean and green alternative to traditional asymmetric synthesis. researchgate.net

| Step | Description | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| 1. Ketone Synthesis | Chemical synthesis of a prochiral α-fluorinated ketone. | Lithium diisopropylamide (LDA), n-Butyllithium (nBuLi) | Prochiral ketone in 64-95% yield. | nih.govresearchgate.net |

| 2. Enzymatic Reduction | Asymmetric reduction of the ketone to a chiral secondary alcohol. | Alcohol dehydrogenase (from Lactobacillus kefir), NADP⁺, Isopropanol | Enantiopure alcohol with 95–>99% ee and up to 98% yield. | nih.govresearchgate.net |

Advanced Synthetic Techniques: Continuous-Flow Chemistry and Microreactor Applications

In recent years, continuous-flow chemistry and microreactor technology have emerged as powerful tools for organic synthesis, offering significant advantages over traditional batch processing. nih.govbeilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved scalability. acs.orgchimia.ch Such features are particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which are common in fluorination and nitration chemistry. beilstein-journals.orgnih.govdurham.ac.uk

The synthesis of fluorinated compounds has been successfully adapted to flow systems. Microreactors provide a safe and efficient environment for conducting fluorination reactions, facilitating transformations that are often challenging on a larger scale in batch reactors. nih.govdurham.ac.uk For instance, the conversion of aldehydes and ketones to their corresponding difluorides using reagents like diethylaminosulfur trifluoride (DAST) has been demonstrated in flow, with electron-deficient substrates reacting rapidly. durham.ac.uk

Furthermore, the continuous synthesis of nitrated aromatic compounds, such as the key pharmaceutical intermediate 4-(2-fluoro-4-nitrophenyl)morpholine, has been optimized in microreactors, significantly reducing reaction times compared to batch methods. researchgate.net Flow platforms have also been developed for the safe in-situ generation and use of potent nitrating agents like acetyl nitrate (B79036) for the synthesis of nitrofuran pharmaceuticals. nih.gov This body of research indicates that a multi-step continuous-flow system could be designed for the safe and efficient production of this compound, integrating the necessary fragmentation, reaction, and potentially purification steps into a streamlined process. nih.govacs.org

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior temperature control minimize risks associated with hazardous reagents and exothermic reactions. | beilstein-journals.orgdurham.ac.uk |

| Precise Control | Accurate control of residence time, temperature, and stoichiometry leads to higher yields and selectivities. | acs.orgchimia.ch |

| Scalability | Scaling up production is achieved by running the system for longer or by numbering-up (parallelizing) reactors, avoiding the challenges of scaling batch reactors. | acs.org |

| Process Intensification | Reduces reaction times, solvent usage, and waste generation, leading to more efficient and sustainable processes. | beilstein-journals.orgdurham.ac.uk |

Reactivity and Transformation Pathways of 2,2 Difluoro 2 4 Nitrophenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol is a versatile site for various chemical modifications, including oxidation to carbonyl compounds and derivatization through esterification and etherification.

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-nitrophenyl)ethanone. This transformation is a fundamental reaction in organic synthesis. compoundchem.comyoutube.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and selectivity. libretexts.org

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). compoundchem.comlibretexts.org PCC is known as a milder oxidizing agent and is typically used in anhydrous conditions to prevent over-oxidation. youtube.com Other modern oxidation systems, such as those employing 2-iodoxybenzoic acid (IBX) or catalytic amounts of TEMPO with a co-oxidant, offer efficient and often more environmentally benign alternatives. organic-chemistry.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Chromic Acid (Jones Reagent) | 2,2-Difluoro-1-(4-nitrophenyl)ethanone | Acetone, 0°C to room temperature |

| Pyridinium Chlorochromate (PCC) | 2,2-Difluoro-1-(4-nitrophenyl)ethanone | Dichloromethane (CH₂Cl₂), room temperature |

Derivatization via Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's physical properties and provide protecting groups for further synthetic transformations.

Esterification: The esterification of fluorinated alcohols like this compound can be achieved through various methods. researchgate.netacs.org Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) is a standard procedure. For less reactive fluorinated alcohols, more potent activating agents may be necessary. One such method involves the use of XtalFluor-E, which facilitates the direct esterification of carboxylic acids with perfluorinated alcohols in moderate to excellent yields. acs.orgnih.gov This method is applicable to a wide array of carboxylic acids, including aromatic and aliphatic ones. acs.org

Etherification: The formation of ether derivatives from this compound can be accomplished through methods like the Williamson ether synthesis, though the reduced nucleophilicity of the fluorinated alcohol may require strong bases or more reactive alkylating agents. A general and efficient method for the difluoromethylation of alcohols utilizes TMSCF₂Br (bromotrifluoromethylsilane) as a difluorocarbene source under mild basic or acidic conditions. cas.cnnih.gov This approach is suitable for primary, secondary, and even tertiary alcohols and tolerates a variety of functional groups. cas.cn

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Carboxylic acid, XtalFluor-E | Ester |

Reactions Involving the Aromatic Nitro Group

The nitro group on the phenyl ring is a key functional handle, primarily for reduction to the corresponding amine.

Selective Reduction to Amino Derivatives

The selective reduction of the aromatic nitro group to an amino group, yielding 4-(1-amino-2,2-difluoroethyl)phenol, is a crucial transformation for introducing a nucleophilic site on the aromatic ring. This reduction can be achieved while preserving the hydroxyl and gem-difluoro functionalities. rsc.org

Several methods are available for the chemoselective reduction of nitroarenes. jsynthchem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and effective method. rsc.org Alternatively, metal-based reducing agents in acidic or neutral media, such as iron in acetic acid or zinc in ammonium (B1175870) chloride, can be employed. pdx.edu Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) chloride (NiCl₂) or tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.com The NaBH₄/Ni(PPh₃)₄ system, for instance, has been shown to reduce nitro compounds to their corresponding amines in ethanol (B145695) at room temperature. jsynthchem.com

Table 3: Selective Reduction of the Nitro Group

| Reducing System | Product |

|---|---|

| H₂, Pd/C | 4-(1-Amino-2,2-difluoroethyl)phenol |

| Fe, CH₃COOH | 4-(1-Amino-2,2-difluoroethyl)phenol |

Reactivity of the Geminal Difluoromethylene Moiety

The C-F bond is the strongest single bond in organic chemistry, rendering the geminal difluoro group generally unreactive towards nucleophilic substitution under standard conditions.

Nucleophilic Substitution Reactions at the Difluorinated Carbon

Direct nucleophilic substitution of a fluoride (B91410) ion from the saturated difluorinated carbon in this compound is challenging and generally not a feasible reaction pathway. The high strength of the carbon-fluorine bond makes fluoride a poor leaving group. khanacademy.orgyoutube.com

However, nucleophilic substitution can occur at a gem-difluorinated carbon if it is part of an unsaturated system, such as a gem-difluoroalkene. In such cases, the reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the double bond, followed by the elimination of a fluoride ion. sci-hub.se For saturated systems like this compound, such a pathway is not directly accessible. The reactivity of this moiety would likely require transformation into a different functional group, for example, through elimination to form a vinyl fluoride, which could then potentially undergo substitution reactions.

Carbon-Carbon Bond Activation and Subsequent Fragmentation Processes

The activation and cleavage of carbon-carbon bonds in this compound are plausible under specific conditions, largely influenced by the electronic and steric environment of the molecule. The C-C bond between the difluorinated carbon and the hydroxymethyl group is subject to activation, potentially leading to fragmentation.

One potential pathway for C-C bond cleavage is through a retro-Henry type reaction. The Henry reaction, a classic method for forming β-nitro alcohols, is reversible. wikipedia.org In the case of this compound, the presence of the nitro group on the aromatic ring can influence the stability of potential intermediates. While not a direct β-nitro alcohol, the electron-withdrawing nature of the nitrophenyl group can facilitate the cleavage of the adjacent C-C bond under basic conditions.

Recent studies have demonstrated the transition-metal-catalyzed cleavage of C-C bonds in unstrained alcohols. sci-hub.se These reactions often proceed via β-carbon elimination from a metal alkoxide intermediate. For this compound, coordination of a suitable metal catalyst to the hydroxyl group could initiate a process leading to the cleavage of the C-C bond, releasing a ketone and an organometallic species. sci-hub.se The steric hindrance and electronic effects of the gem-difluoro and nitrophenyl groups would be critical in determining the feasibility and outcome of such a transformation.

Furthermore, photoinduced C-C bond cleavage of alcohols has been reported. researchgate.net This process can involve the generation of an alkoxy radical, followed by β-scission. For this compound, irradiation in the presence of a suitable photosensitizer could lead to the formation of an alkoxy radical, which could then undergo fragmentation to yield a difluoromethyl-4-nitrophenyl radical and formaldehyde (B43269).

The fragmentation of related nitrophenyl compounds has been studied in the context of mass spectrometry. For instance, the fragmentation of nitrophenylhydrazines is influenced by the position of the nitro group, with an "ortho effect" being a significant factor in the fragmentation pathways. cdnsciencepub.com While not directly applicable to C-C bond cleavage in solution, these studies provide insight into the electronic effects of the nitro group on bond stability.

Table 1: Potential C-C Bond Activation and Fragmentation Pathways

| Pathway | Conditions | Potential Products | Analogous Reaction |

|---|---|---|---|

| Retro-Henry Type Reaction | Basic | 4-Nitrobenzaldehyde (B150856), Difluoronitromethane | Reversible Henry Reaction wikipedia.org |

| Metal-Catalyzed β-Carbon Elimination | Transition Metal Catalyst | 4-Nitrophenyl difluoromethyl ketone | C-C bond cleavage of unstrained alcohols sci-hub.se |

| Photoinduced Fragmentation | UV/Visible light, Photosensitizer | Difluoromethyl-4-nitrophenyl radical, Formaldehyde | Photoinduced C-C cleavage of alcohols researchgate.net |

Influence of Solvent Polarity and Reaction Conditions on Product Selectivity

The choice of solvent and reaction conditions is expected to have a profound impact on the reactivity of this compound and the selectivity of its transformations. The polarity, hydrogen-bonding ability, and coordinating power of the solvent can influence reaction rates and favor specific pathways.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents for promoting challenging organic reactions, including C-H activation. rsc.orgrsc.org Their unique properties, such as high polarity, low nucleophilicity, and strong hydrogen-bond donating ability, can stabilize charged intermediates and transition states. For reactions involving this compound, the use of fluorinated alcohols as solvents could enhance reactivity and influence selectivity, particularly in acid-catalyzed or metal-catalyzed processes. rsc.orgjst.go.jp

The solvent can also play a crucial role in reactions involving fluorinating agents. The compatibility of the fluorinating reagent with the solvent is a key safety and efficacy consideration. acsgcipr.org While this compound is already fluorinated, further reactions at other positions could be sensitive to the solvent environment.

In the context of C-C bond cleavage, the solvent can influence the equilibrium of reversible reactions like the Henry reaction. wikipedia.org A polar protic solvent might favor the forward reaction (formation of the β-nitro alcohol), while a non-polar aprotic solvent could potentially shift the equilibrium towards the retro-Henry products.

The temperature of the reaction is another critical parameter. For instance, in rearrangements like the rsc.orgjst.go.jp-Wittig rearrangement, lower temperatures are often necessary to suppress competing rsc.orgjst.go.jp-rearrangement pathways. organic-chemistry.org Similarly, for any potential rearrangement or fragmentation of this compound, temperature control would likely be essential for achieving product selectivity.

Table 2: Expected Influence of Solvents on Reactions of this compound

| Solvent Type | Properties | Potential Effects on Reactivity | References |

|---|---|---|---|

| Fluorinated Alcohols (e.g., HFIP, TFE) | High polarity, low nucleophilicity, strong H-bond donor | Enhanced rates and selectivity in C-H activation and other challenging reactions. | rsc.orgrsc.orgjst.go.jp |

| Polar Protic (e.g., Ethanol, Water) | High polarity, H-bond donor and acceptor | Can solvate ions and participate in proton transfer steps. May favor forward Henry-type reactions. | wikipedia.org |

| Aprotic Polar (e.g., DMF, DMSO) | High polarity, no H-bond donation | Can accelerate reactions with charged nucleophiles. | acsgcipr.org |

| Non-polar Aprotic (e.g., Toluene, Hexane) | Low polarity, no H-bonding | May favor retro-Henry type reactions by disfavoring charged intermediates. | wikipedia.org |

Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 2 4 Nitrophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its atomic arrangement and electronic environment.

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the hydroxyl, methylene (B1212753), and aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms.

The aromatic region would feature two distinct signals for the protons on the para-substituted benzene (B151609) ring. These protons form an AA'BB' spin system, which often appears as two apparent doublets. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to the nitro group.

The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methylene protons (-CH₂) adjacent to the stereocenter are diastereotopic and would ideally appear as a complex multiplet. However, they are coupled to both the adjacent hydroxyl proton and the two fluorine atoms. The proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on analysis of related structures and fundamental principles.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | d | ~8.8 | 2H, Ar-H (ortho to NO₂) |

| ~7.80 | d | ~8.8 | 2H, Ar-H (meta to NO₂) |

| ~5.10 | t | ~12.0 (²JHF) | 1H, CHOH |

| ~4.00 | dt | ~14.0 (²JHH), ~4.5 (³JHF) | 2H, CH₂ |

| Variable | br s | - | 1H, OH |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals are expected to show splitting due to carbon-fluorine coupling (nJCF), with the magnitude of the coupling constant decreasing as the number of bonds between the carbon and fluorine atoms increases. The carbon atom directly bonded to the two fluorine atoms (CF₂) will exhibit a large one-bond coupling constant (¹JCF) and appear as a triplet.

The aromatic region will show four distinct signals for the six carbons of the benzene ring. The carbon atom attached to the nitro group and the carbon attached to the difluoroethyl alcohol group will be quaternary and typically show lower intensity. The carbon atoms ortho and meta to the nitro group will have distinct chemical shifts. The carbon bearing the hydroxyl group (CHOH) and the methylene carbon (CH₂) will also be present in the aliphatic region of the spectrum, with the former showing coupling to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on analysis of related structures and fundamental principles.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| ~148.0 | s | - | Ar-C (C-NO₂) |

| ~145.0 | t | ~25 | Ar-C (C-CF₂) |

| ~128.0 | s | - | Ar-C (ortho to NO₂) |

| ~124.0 | s | - | Ar-C (meta to NO₂) |

| ~116.0 | t | ~245 | CF₂ |

| ~73.0 | t | ~25 | CHOH |

| ~65.0 | t | ~5 | CH₂ |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet of triplets due to coupling with the vicinal methine proton (²JHF) and the geminal methylene protons (³JHF). The chemical shift of the fluorine atoms is influenced by the electronic environment, particularly the presence of the aromatic ring and the nitro group. The large chemical shift range of ¹⁹F NMR makes it a powerful diagnostic tool. The chemical shifts for geminal difluoro groups in similar benzylic alcohol systems have been reported in the literature.

Table 3: Predicted ¹⁹F NMR Data for this compound Data predicted based on analysis of related structures and fundamental principles.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -125 to -130 | dt | ²JHF ~12.0, ³JHF ~4.5 | CF₂ |

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes and Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic groups, as well as carbon-fluorine bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These values are consistent with those observed for other nitro-aromatic compounds.

The spectrum will also display absorptions corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound Data predicted based on analysis of related structures and fundamental principles.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (alcohol) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| 1400-1600 | Medium to Strong | Aromatic C=C stretch |

| 1000-1300 | Strong | C-F stretch |

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry allows for the precise determination of the molecular mass of a compound, which in turn can be used to confirm its elemental composition. For this compound (C₈H₇F₂NO₃), the calculated exact mass can be compared with the experimentally measured value to a high degree of accuracy.

Fragmentation analysis in the mass spectrum would provide further structural information. The molecular ion peak [M]⁺ may be observed, although it could be weak depending on its stability. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pattern for alcohols. Another likely fragmentation is the cleavage of the C-C bond between the aromatic ring and the side chain, leading to the formation of a stable nitrophenyl cation or a difluoroethanol radical. The presence of the nitro group can also lead to characteristic fragmentation patterns, such as the loss of NO₂ or NO.

Table 5: Predicted HRMS Data for this compound Data predicted based on theoretical calculations.

| Ion | Calculated m/z |

| [C₈H₇F₂NO₃]⁺ ([M]⁺) | 203.0394 |

| [C₈H₅F₂NO₂]⁺ ([M-H₂O]⁺) | 185.0288 |

| [C₆H₄NO₂]⁺ | 122.0242 |

| [C₂H₃F₂O]⁺ | 81.0148 |

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound was identified in the searched literature, this method would provide invaluable information about its solid-state conformation and intermolecular interactions.

If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for the precise determination of the conformation of the ethan-1-ol side chain relative to the plane of the nitrophenyl ring.

Furthermore, the analysis would elucidate the nature and geometry of intermolecular interactions in the crystal lattice. It is expected that hydrogen bonding involving the hydroxyl group would be a dominant interaction, potentially forming chains or networks of molecules. Other possible intermolecular interactions could include dipole-dipole interactions involving the polar nitro group and C-F bonds, as well as π-π stacking between the aromatic rings of adjacent molecules. This detailed structural information is crucial for understanding the physical properties of the compound in the solid state and can influence its chemical reactivity.

Advanced Spectroscopic Techniques and Their Complementary Role

To unambiguously determine the structure of this compound, a combination of advanced spectroscopic methods is indispensable. These techniques, including two-dimensional (2D) NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography, provide data that complements and refines the information obtained from more routine spectroscopic analyses.

Two-Dimensional (2D) NMR Spectroscopy:

Two-dimensional NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. mmu.ac.ukmmu.ac.uk For this compound, several 2D NMR techniques would be particularly informative.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak would be expected between the hydroxyl proton (-OH) and the proton of the ethanolic carbon (-CH), as well as between the ethanolic proton and the aromatic protons on the nitrophenyl ring, confirming their spatial proximity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would definitively assign the carbon signals for the ethanolic CH and the aromatic CH groups.

¹⁹F-¹H and ¹⁹F-¹³C Heteronuclear NMR: Given the presence of fluorine, specialized heteronuclear experiments involving the ¹⁹F nucleus are invaluable. jeol.com These experiments would show correlations between the fluorine atoms and the adjacent protons and carbons, confirming the C-F and C-C-H connectivities around the difluoro-substituted carbon. The magnitude of the coupling constants (J-values) can also provide conformational information. jeol.com

The complementary nature of these 2D NMR experiments allows for a comprehensive mapping of the molecular structure, leaving no ambiguity in the atomic connections. harvard.edu

High-Resolution Mass Spectrometry (HRMS):

While standard mass spectrometry can provide the molecular weight of a compound, high-resolution mass spectrometry, often coupled with techniques like electrospray ionization (ESI) or inductively coupled plasma mass spectrometry (ICP-MS) for fluorinated compounds, offers a highly accurate mass measurement. nih.govnih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula, C₈H₇F₂NO₃, by matching the experimental mass to the calculated exact mass with a high degree of accuracy (typically within a few parts per million). The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of functional groups such as the nitro group, water, and difluoromethyl moieties.

X-ray Crystallography:

The most definitive method for structural elucidation is single-crystal X-ray crystallography. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state. For this compound, X-ray analysis would determine the exact bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, which govern the crystal packing. This detailed structural information is complementary to the connectivity data obtained from NMR and the elemental composition from HRMS, providing the ultimate confirmation of the molecular architecture.

The following table summarizes the complementary roles of these advanced spectroscopic techniques in the structural elucidation of this compound.

| Technique | Information Provided | Complementary Role |

| 2D NMR (COSY, HSQC, HMBC) | Establishes ¹H-¹H and ¹H-¹³C correlations, revealing the complete bonding network. mmu.ac.uk | Confirms the connectivity of atoms deduced from 1D NMR and provides unambiguous assignments for all proton and carbon signals. |

| ¹⁹F Heteronuclear NMR | Shows correlations between fluorine and other nuclei (¹H, ¹³C), confirming the position of the difluoro group. jeol.com | Provides direct evidence for the location of the fluorine atoms, which is difficult to ascertain from other NMR experiments alone. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition of the molecule and its fragments. numberanalytics.com | Confirms the molecular formula and provides fragmentation data that supports the structural fragments identified by NMR. |

| X-ray Crystallography | Provides a precise 3D structure, including bond lengths, bond angles, and intermolecular interactions. | Offers the definitive and absolute structure of the molecule in the solid state, validating the connectivity and stereochemistry determined by other spectroscopic methods. |

Computational Chemistry and Mechanistic Insights for 2,2 Difluoro 2 4 Nitrophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and stability.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

For 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol, DFT calculations can be employed to determine key reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help in predicting how the molecule will interact with other chemical species. A lower HOMO-LUMO gap generally suggests higher reactivity. mdpi.comnih.gov For instance, in a study of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- rsc.orgresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, a related compound containing nitrophenyl groups, a low HOMO-LUMO gap of 4.0 eV was indicative of a reactive organic compound. mdpi.com

Furthermore, DFT can be used to analyze the natural population analysis (NPA) to understand charge distribution within the molecule. mdpi.com This is particularly insightful for this compound, as it would reveal the electrophilic and nucleophilic sites, which are influenced by the electron-withdrawing nitro group and the electronegative fluorine atoms.

Table 1: Calculated Global Reactivity Descriptors for a Related Compound (4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- rsc.orgresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione)

| Parameter | Value (eV) |

| HOMO Energy | -7.41 |

| LUMO Energy | -3.38 |

| HOMO-LUMO Gap | 4.03 |

| Chemical Hardness | 2.03 |

| Chemical Potential | -5.41 |

This data is for a related compound and serves to illustrate the type of information that can be obtained through DFT calculations. mdpi.com

Prediction of Reaction Energies and Activation Barriers

A significant application of quantum chemical calculations is the prediction of the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction energy (ΔE) and the activation energy barrier (Ea). rsc.org This information is crucial for understanding the feasibility and rate of a particular reaction.

For this compound, this approach could be used to study various potential transformations, such as oxidation of the alcohol group or nucleophilic substitution at the aromatic ring. For example, in the study of ethanol (B145695) oxidation on a rhodium surface, DFT calculations were used to determine the reaction free energies for C-C and C-H bond scission. rsc.org Similar calculations for this compound would provide valuable insights into its degradation pathways or its potential as a synthon in organic synthesis.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations are excellent for understanding the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of a molecule over time. nih.govuq.edu.au

Solvation Models and Their Impact on Reaction Pathways

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound effect on reaction rates and mechanisms. Computational models must, therefore, account for these solvent effects. This is typically done using either explicit or implicit solvation models. rsc.org

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. researchgate.net Implicit models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The choice of model can significantly impact the calculated reaction energies and pathways. For instance, a study on ethanol oxidation showed that while implicit solvation had a minor effect, explicit solvent molecules significantly altered the reaction free energies and even the preferred reaction pathways. rsc.org For a polar molecule like this compound, accurately modeling solvation would be critical for predicting its behavior in solution.

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions can be compared with experimental data to validate the computed structure and electronic properties of a molecule.

Table 2: Experimental 1H and 13C NMR Data for the Related Compound (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling |

| 1H | 8.25 | d |

| 1H | 7.63 | d |

| 1H | 5.62-5.52 | m |

| 1H | 4.61-4.54 | m |

| 1H | 3.25 | br s |

| 13C | 147.9 | |

| 13C | 145.9 | |

| 13C | 127.01 | |

| 13C | 124.03 | |

| 13C | 80.12 | |

| 13C | 70.04 |

Data obtained from a study on the asymmetric Henry reaction and is for a structurally similar compound. rsc.org

Elucidation of Complex Reaction Mechanisms through In Silico Modeling

By combining the computational tools described above, it is possible to construct a detailed, step-by-step model of a complex reaction mechanism. This in silico modeling can identify intermediates, transition states, and the energetic profiles of entire reaction pathways. researchgate.net

For this compound, this approach could be used to investigate, for example, its synthesis via a Henry reaction followed by fluorination, or its metabolic pathways. A study on a protocol for selective S-F and C-F bond formation in 2,2-difluorovinyl motifs demonstrates how computational modeling can help understand the underlying mechanisms of complex transformations. researchgate.net Similarly, in silico modeling of reactions involving this compound would provide a powerful predictive tool for designing new synthetic routes or understanding its chemical fate.

Synthetic Applications and Broader Utility of 2,2 Difluoro 2 4 Nitrophenyl Ethan 1 Ol Derivatives

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

Derivatives of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-ol are valuable synthetic intermediates in the preparation of more complex molecules. The presence of multiple functional groups—the hydroxyl, the nitro, and the difluoromethylene—offers a versatile platform for a variety of chemical transformations. For instance, the hydroxyl group can be readily converted into other functionalities, such as halides or azides, or it can be used for esterification and etherification reactions.

The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which then opens up a plethora of further synthetic possibilities, including amide bond formation, diazotization, and the construction of heterocyclic rings. The difluoromethylene group, being isosteric to a methylene (B1212753) group but with significantly different electronic properties, imparts unique characteristics to the final products.

The synthesis of related difluorinated compounds often involves the use of specialized fluorinating reagents. For example, the conversion of alcohols to the corresponding fluorides can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. commonorganicchemistry.com These reagents are effective for nucleophilic fluorination under mild conditions. commonorganicchemistry.com The synthesis of difluorinated building blocks can also be achieved through methods like halofluorination of alkenes. beilstein-journals.org

The table below lists some related fluorinated compounds and their applications in fine chemical synthesis.

Table 1: Examples of Fluorinated Intermediates in Fine Chemical Synthesis

| Compound | Application | Reference |

| 1-Bromo-4-fluorobenzene | Intermediate for agrochemicals and pharmaceuticals | azelis.com |

| 2,3,4,5,6-Pentafluorobenzoic acid | Precursor for fluorinated polymers and materials | azelis.com |

| Ethyl chlorodifluoroacetate | Building block for difluoromethylated compounds | azelis.com |

Strategic Applications in Medicinal Chemistry and Rational Drug Design

The unique properties of fluorine have made it a valuable tool in medicinal chemistry. The introduction of fluorine atoms can significantly enhance the pharmacological profile of a drug candidate.

The incorporation of fluorine can lead to improved metabolic stability by blocking sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage, which can increase the half-life of a drug in the body. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups, which can in turn affect the drug's binding to its target and its pharmacokinetic properties. nih.gov

Fluorine's ability to modulate lipophilicity is another key advantage. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl or difluoromethyl group often decreases it, which can be beneficial for improving a drug's solubility and absorption. mdpi.com The use of fluorinated building blocks is a dominant strategy in drug discovery for introducing these beneficial properties. nih.govtandfonline.com

The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors and receptor ligands. The difluoromethylene group can act as a bioisostere for a methylene or a carbonyl group, potentially mimicking the natural substrate of an enzyme and leading to potent inhibition. acs.org

The nitro-substituted phenyl ring can participate in various interactions with biological targets, including pi-stacking and hydrogen bonding. The development of ligands for formyl peptide receptors (FPRs), for example, has involved molecules with similar structural motifs. nih.gov The synthesis of various fluorinated heterocyclic compounds, which can act as receptor ligands, often starts from nitro-substituted aniline (B41778) precursors. researchgate.net

Potential in Materials Science: Development of Specialty Chemicals and Functional Polymers

The inclusion of fluorinated segments into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated building blocks are therefore of great interest in materials science. sigmaaldrich.com

Derivatives of this compound could potentially be used as monomers for the synthesis of specialty polymers. The hydroxyl group provides a handle for polymerization, while the fluorinated aryl moiety would be incorporated into the polymer backbone or as a side chain, imparting fluorinated characteristics to the final material. Such polymers could find applications as coatings, membranes, or in electronic devices.

Catalytic and Solvent Applications of Difluorinated Alcohols in Organic Transformations

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have emerged as remarkable solvents that can promote challenging organic reactions, including C-H activation. rsc.org Their strong hydrogen-bond-donating ability and low nucleophilicity make them unique solvents that can stabilize transition states and intermediates. researchgate.netwikipedia.org

While this compound itself is a solid, its derivatives could potentially be explored as catalysts or co-catalysts in certain reactions. The acidic nature of the hydroxyl proton, enhanced by the adjacent difluoromethyl group, could allow these molecules to act as hydrogen-bond donors, activating electrophiles in a similar manner to other fluorinated alcohols. nih.gov For example, fluorinated alcohols have been shown to act as catalysts for olefin epoxidation. researchgate.net

Contributions to the Development of Novel Fluorinated Building Blocks

The development of new and diverse fluorinated building blocks is crucial for advancing the fields of medicinal chemistry, agrochemicals, and materials science. youtube.com this compound and its derivatives contribute to this ever-expanding library of synthetic tools.

The synthesis of such building blocks often relies on innovative fluorination methodologies. organic-chemistry.org For example, the preparation of gem-difluoro compounds can be achieved through various synthetic routes, including the fluorination of 1,3-dicarbonyl compounds. nih.gov The availability of a range of fluorinated building blocks allows chemists to fine-tune the properties of molecules with greater precision. sigmaaldrich.comnih.gov

The table below provides a list of the chemical compounds mentioned in this article.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol

The current body of scientific literature on this compound is notably sparse. A comprehensive search reveals a significant lack of dedicated studies on its synthesis, reactivity, and potential applications. While the broader class of fluorinated organic compounds, particularly those containing the gem-difluoroethyl group, has garnered considerable attention, this specific molecule remains largely unexplored. The presence of both a difluorinated carbon center and a nitro-functionalized aromatic ring suggests a rich and complex chemical profile. However, without empirical data, its properties and behavior remain in the realm of scientific conjecture, based on the known characteristics of analogous compounds. The absence of research on this particular compound represents a clear gap in the field of fluorine chemistry and presents a compelling case for future investigation.

Identification of Unexplored Reactivity and Novel Transformation Pathways

The unique structural features of this compound suggest several avenues for novel chemical transformations that are yet to be explored. The hydroxyl group can be a handle for various functionalizations, including esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The reactivity of the C-F bonds, while generally robust, could be activated under specific conditions, potentially leading to novel defluorination or cross-coupling reactions.

The electron-withdrawing nature of the para-nitro group is expected to significantly influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This could allow for the introduction of a wide range of functional groups at the nitro position. Furthermore, the nitro group itself can be reduced to an amine, which opens up a vast array of subsequent chemical modifications, including diazotization and coupling reactions, amide formation, and the synthesis of various heterocyclic systems. The interplay between the fluorinated side chain and the reactive nitroaromatic core is a key area for future synthetic exploration.

| Potential Reaction Type | Reactant/Reagent | Potential Product |

| Oxidation | PCC, DMP | 2,2-Difluoro-2-(4-nitrophenyl)acetaldehyde |

| Esterification | Acyl chloride, Pyridine (B92270) | 2,2-Difluoro-2-(4-nitrophenyl)ethyl acetate |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-ol |

| Nitro Group Reduction | H₂, Pd/C | 2,2-Difluoro-2-(4-aminophenyl)ethan-1-ol |

This table presents hypothetical reactions and products for illustrative purposes, based on the expected reactivity of the compound.

Advancements in Asymmetric Synthesis and Stereocontrol of Difluorinated Systems

The development of stereoselective methods for the synthesis of chiral fluorinated molecules is a major ongoing challenge in organic chemistry. For this compound, the carbon atom bearing the hydroxyl group is a stereocenter. The asymmetric reduction of a precursor ketone, 2,2-difluoro-1-(4-nitrophenyl)ethanone, would be a direct approach to access enantiomerically enriched forms of the alcohol. This could be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric transfer hydrogenation.

Furthermore, enzymatic resolutions could provide an alternative pathway to separate the enantiomers of the racemic alcohol. Lipases, for instance, are known to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers. The development of efficient and highly stereoselective synthetic routes to (R)- and (S)-2,2-difluoro-2-(4-nitrophenyl)ethan-1-ol would be a significant advancement, enabling the investigation of their differential biological activities and applications as chiral building blocks.

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

A synergistic approach combining computational modeling and experimental work will be crucial for a comprehensive understanding of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties (IR, NMR). Such studies can help to rationalize its reactivity and guide the design of new reactions. For instance, calculations of bond dissociation energies and molecular orbital energies can predict the most likely sites for radical attack or nucleophilic/electrophilic addition.

Molecular dynamics simulations could be employed to study its interactions with biological macromolecules, such as enzymes or receptors, providing a basis for rational drug design. These computational predictions would then need to be validated through carefully designed experiments. This integrated approach will not only accelerate the exploration of this specific molecule but also contribute to the broader understanding of the structure-property relationships in fluorinated organic compounds.

Emerging Applications in Chemical Biology and Advanced Materials Development

While currently speculative, the structural motifs within this compound suggest potential applications in both chemical biology and materials science. The presence of the nitroaromatic group, a common pharmacophore in various bioactive molecules, coupled with the metabolic stability often conferred by gem-difluoro groups, makes this compound an interesting candidate for medicinal chemistry research. It could serve as a scaffold for the development of new therapeutic agents, with the nitro group acting as a handle for further derivatization or as a key interacting moiety with a biological target.

In the realm of materials science, the polar nature of the molecule, arising from both the nitro and hydroxyl groups, as well as the C-F bonds, could lead to interesting properties in liquid crystals or polymeric materials. The aromatic ring could be incorporated into conjugated systems for applications in organic electronics. The development of synthetic routes to this compound would be the first step towards evaluating its potential in these advanced applications.

Q & A

Q. What are the recommended synthetic routes for 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol?

A green synthesis approach involves the reaction of 4-nitrobenzaldehyde with methyl azaarenes (e.g., pyridines) under metal-free conditions. This method avoids贵金属 catalysts and utilizes aromatic aldehydes as starting materials, enabling benzylic C(sp³)–H bond activation (Scheme 5, ). For introducing difluoro groups, sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF can be employed, though gas evolution during the reaction necessitates proper ventilation .

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and fluorine integration.

- Mass Spectrometry (MS): Verify molecular weight (e.g., CHFNO for the ethyl ester derivative ).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase columns .

Q. What solvent systems are optimal for its solubility and reactivity?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and high solubility in organic solvents like dichloromethane. The nitro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitutions, favoring polar aprotic solvents for reactions .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in derivatization reactions?

The 4-nitrophenyl group directs electrophilic substitutions to the meta-position due to its strong electron-withdrawing effect. Computational studies (DFT) can predict reaction sites, while experimental validation via substituent tracking (e.g., isotopic labeling) clarifies mechanistic pathways . Competing reactions, such as hydroxyl group oxidation, require controlled conditions (e.g., inert atmosphere) to minimize side products.

Q. What stability challenges arise under varying pH and temperature conditions?

- Acidic Conditions: The hydroxyl group may undergo protonation, increasing susceptibility to elimination reactions.

- Basic Conditions: Deprotonation of the hydroxyl group can lead to alkoxide formation, promoting nucleophilic attacks.

- Thermal Stability: Decomposition above 150°C is observed in related difluoro compounds; differential scanning calorimetry (DSC) is recommended for thermal profiling .

Q. How can computational modeling optimize its application in catalysis or drug design?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., enzymes) or materials. For catalytic applications, density functional theory (DFT) calculates transition states in fluorination reactions .

Safety and Handling

Q. What precautions are critical during handling and storage?

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood due to potential gas evolution (e.g., CO from carbonate reagents) .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and oxidation .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility and reactivity data?

Conflicting solubility profiles (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. Reproduce experiments using standardized protocols (e.g., USP dissolution apparatus) and validate via cross-laboratory comparisons .

Q. Why do synthetic yields vary across studies?

Yield inconsistencies often stem from:

- Reagent Purity: Use HPLC-validated starting materials.

- Reaction Scale: Microscale reactions may suffer from higher surface-area-to-volume ratios, altering kinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.